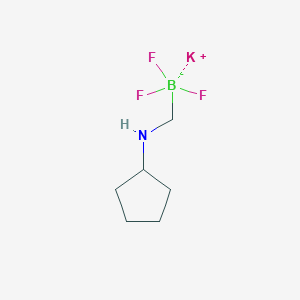

Potassium ((cyclopentylamino)methyl)trifluoroborate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;(cyclopentylamino)methyl-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BF3N.K/c8-7(9,10)5-11-6-3-1-2-4-6;/h6,11H,1-5H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTMDSECEDKBFNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CNC1CCCC1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BF3KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Potassium ((Cyclopentylamino)methyl)trifluoroborate: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction: The Rise of Organotrifluoroborates in Medicinal Chemistry

In the landscape of modern synthetic organic chemistry, particularly within the demanding environment of pharmaceutical and agrochemical research, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds.[1] The evolution of this powerful transformation has been marked by the development of progressively more robust and versatile organoboron reagents. While boronic acids and their ester derivatives have been the traditional workhorses, their inherent limitations, such as potential instability and challenging purification, have driven the search for superior alternatives.[2]

Enter the era of potassium organotrifluoroborates. These crystalline, air- and moisture-stable solids have emerged as exceptionally valuable nucleophilic partners in a vast array of cross-coupling reactions.[2][3][4] Their tetracoordinate nature renders the carbon-boron bond stable to a wide range of reaction conditions, allowing for the manipulation of other functional groups within the molecule while preserving the key reactive site for subsequent coupling.[3] This guide focuses on a specific, yet highly relevant member of this class: Potassium ((cyclopentylamino)methyl)trifluoroborate . This reagent serves as a versatile building block for introducing the aminomethyl moiety, a common structural motif in pharmacologically active compounds, providing a unique and powerful tool for drug development professionals.[5][6]

Structural Elucidation and Physicochemical Profile

The structural integrity and physical properties of a reagent are paramount to its successful application in synthesis. This compound is a salt consisting of a potassium cation and a ((cyclopentylamino)methyl)trifluoroborate anion. The core of its reactivity lies in the tetracoordinate boron atom, which is bonded to a cyclopentylaminomethyl group and three fluorine atoms.

Chemical Structure:

Caption: Structure of this compound.

The key physicochemical properties of this compound are summarized in the table below. These characteristics underscore its utility as a stable and easy-to-handle reagent in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁BF₃KN | [7] |

| Molecular Weight | 204.06 g/mol | [7] |

| Physical Form | Typically a white to off-white crystalline solid | General observation for this class of compounds[8] |

| Stability | Air- and moisture-stable; can be stored indefinitely under ambient conditions | [2][4][9] |

| Solubility | Soluble in polar organic solvents such as methanol, acetone, and DMSO; sparingly soluble in less polar solvents like THF and diethyl ether. | [8] |

Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural verification of organotrifluoroborates.

-

¹⁹F NMR: This is often the most informative technique. A characteristic 1:1:1:1 quartet is typically observed due to the coupling of the three equivalent fluorine atoms with the ¹¹B nucleus.[8]

-

¹¹B NMR: A quartet is also expected in the ¹¹B NMR spectrum, resulting from the coupling with the three fluorine atoms.[8]

-

¹H and ¹³C NMR: These spectra will show the characteristic signals for the cyclopentyl and methyl groups. The carbon atom attached to the boron often appears as a broad signal due to quadrupolar relaxation.

Synthesis Protocol: A Reliable and Scalable Route

The synthesis of this compound is achieved through a robust and straightforward nucleophilic substitution reaction. The protocol described here is an adaptation of the general procedure developed by Molander and co-workers for the synthesis of various N-alkyl and N,N-dialkyl aminomethyltrifluoroborates.[6][10] The key to this synthesis is the use of potassium bromomethyltrifluoroborate as a stable and reactive electrophile.

Conceptual Workflow:

Caption: General workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology:

Materials and Equipment:

-

Potassium bromomethyltrifluoroborate

-

Cyclopentylamine

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add potassium bromomethyltrifluoroborate (1.0 equivalent).

-

Addition of Reagents: Add anhydrous THF to the flask to create a suspension. To this suspension, add cyclopentylamine (1.05 equivalents).

-

Reaction: Heat the reaction mixture to 80 °C and maintain this temperature with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

-

Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system, such as a mixture of acetone and diethyl ether, to yield pure this compound.

Self-Validation and Trustworthiness: The purity of the final product should be confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B) and mass spectrometry to ensure it meets the standards required for subsequent applications. The stability of the compound allows for straightforward handling and storage.

Applications in Drug Development: The Suzuki-Miyaura Cross-Coupling

The primary application of this compound in drug development is its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][6] This reaction enables the direct installation of the ((cyclopentylamino)methyl) group onto a wide variety of aromatic and heteroaromatic scaffolds, which are prevalent in many drug candidates.

The Catalytic Cycle: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The use of a potassium organotrifluoroborate requires an initial activation step, typically involving a base, to generate a more reactive tricoordinate boronate species in situ.

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling of an aryl halide with a potassium organotrifluoroborate.

Exemplary Experimental Protocol: Cross-Coupling with an Aryl Chloride

This protocol is a representative example of how this compound can be used to synthesize a key intermediate in a drug discovery program.

Materials and Equipment:

-

This compound

-

Aryl or heteroaryl chloride (e.g., 4-chlorobenzonitrile)

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Schlenk tube or microwave vial

-

Magnetic stirrer and heating block or microwave reactor

Procedure:

-

Reaction Setup: In a Schlenk tube or microwave vial, combine the aryl chloride (1.0 equivalent), this compound (1.1-1.5 equivalents), palladium(II) acetate (2-5 mol %), SPhos (4-10 mol %), and potassium carbonate (2-3 equivalents).

-

Solvent Addition: Add a degassed mixture of toluene and water (typically in a 4:1 to 10:1 ratio) to the reaction vessel.

-

Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours. Microwave irradiation can often significantly reduce the reaction time.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to afford the desired aminomethylated arene product.

Causality in Experimental Choices:

-

Ligand Selection: The choice of a bulky, electron-rich phosphine ligand like SPhos is critical. These ligands facilitate both the oxidative addition of the often-unreactive aryl chloride and the subsequent reductive elimination step, leading to higher yields and faster reaction rates.

-

Base and Solvent System: A base is required to facilitate the transmetalation step. The biphasic toluene/water solvent system is effective for dissolving both the organic-soluble and water-soluble components of the reaction, promoting efficient catalysis at the interface.

Conclusion and Future Outlook

This compound represents a significant advancement in the toolkit available to medicinal chemists. Its inherent stability, ease of synthesis, and high reactivity in Suzuki-Miyaura cross-coupling reactions make it an ideal reagent for the late-stage functionalization of complex molecules and the rapid generation of compound libraries for structure-activity relationship (SAR) studies. As the demand for more efficient and robust synthetic methodologies in drug discovery continues to grow, the strategic application of well-defined, reliable reagents like this aminomethyltrifluoroborate will undoubtedly play a pivotal role in the development of the next generation of therapeutics.

References

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Molander, G. A., Gormisky, P. E., & Sandrock, D. L. (2008). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. The Journal of Organic Chemistry, 73(6), 2052–2057. [Link]

-

D'Vries, T., Cella, R., & Menezes, P. H. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

-

Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 3956–3959. [Link]

-

Molander, G. A., & Shin, I. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters, 14(17), 4458–4461. [Link]

-

Molander, G. A., & Hiebel, M.-A. (2011). Synthesis of Amidomethyltrifluoroborates and Their Use in Cross-Coupling Reactions. Organic Letters, 13(20), 5402–5405. [Link]

-

Molander, G. A., & Gormisky, P. E. (2008). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. PMC - NIH. [Link]

-

Molander, G. A., & Ham, J. (2006). A New Synthetic Method for the Preparation of Potassium Organotrifluoroborates through Nucleophilic Substitution of Potassium Bromo- and Iodomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

-

Molander, G. A., & Fleury-Brégeot, N. (2012). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 14(3), 824–827. [Link]

-

Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PMC - NIH. [Link]

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 88, 293. [Link]

-

Molander, G. A. & Petrillo, D. E. (2008). A New Synthetic Method for the Preparation of Potassium Organotrifluoroborates through Nucleophilic Substitution of Potassium Bromo- and Iodomethyltrifluoroborates. Organic Letters, 10(9), 1795-1798. [Link]

Sources

- 1. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]

- 6. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potassium Boc-protected secondary aminomethyltrifluoroborates: synthesis and Suzuki-Miyaura cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

What is Potassium ((cyclopentylamino)methyl)trifluoroborate?

An In-Depth Technical Guide to Potassium ((cyclopentylamino)methyl)trifluoroborate and its Role in Modern Synthetic Chemistry

Section 1: Introduction and Overview

This compound belongs to the broader class of potassium organotrifluoroborates, a group of reagents that has become indispensable in modern organic synthesis.[1][2][3] Unlike their boronic acid counterparts, which often suffer from instability and a propensity for protodeboronation, organotrifluoroborates are generally stable, crystalline solids that are remarkably resistant to air and moisture.[1][4] This exceptional stability allows for their long-term storage and simplifies handling in experimental setups.

The significance of this particular reagent lies in its function as a nucleophilic partner for introducing the cyclopentylaminomethyl moiety into complex molecular architectures. This is primarily achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, one of the most powerful and versatile methods for carbon-carbon bond formation.[2][5][6] The aminomethyl structural motif is prevalent in a vast number of pharmacologically active compounds and natural products, making reagents like this compound critical tools for researchers in drug discovery and development.[2][5] This guide provides a technical overview of its properties, synthesis, core applications, and handling protocols for scientific professionals.

Section 2: Physicochemical Properties and Structural Elucidation

The utility of this compound is directly linked to its unique structural and chemical properties. The central boron atom is tetracoordinate, forming a stable anionic trifluoroborate complex with a potassium counterion. This configuration "masks" the reactivity of the carbon-boron bond, rendering the compound inert to a wide range of reaction conditions until it is "activated" under the specific catalytic conditions of a cross-coupling reaction.[1][7]

Recent investigations into similar aminomethyltrifluoroborates have suggested that some of these compounds may exist as zwitterionic ammoniomethyltrifluoroborates rather than simple potassium salts.[8] While their reactivity remains robust, this structural nuance is an important consideration for mechanistic studies.

Table 1: Physicochemical Properties

| Property | Data |

| Molecular Formula | C6H12BF3KN |

| Molecular Weight | ~194.07 g/mol (Calculated) |

| Appearance | Typically a white to off-white crystalline solid. |

| Stability | High stability in air and towards moisture; can be stored for extended periods at room temperature.[4] |

| Solubility | Generally poor solubility in nonpolar organic solvents; soluble in polar solvents like methanol, acetonitrile, and water mixtures.[9] |

Section 3: Synthesis and Preparation

The synthesis of potassium organotrifluoroborates is a straightforward and high-yielding process, which adds to their appeal as synthetic reagents. The most common method involves the treatment of an organoboron intermediate, such as a boronic acid or a trialkylborate, with potassium hydrogen fluoride (KHF₂).[1][4][10] This method is often performed as a one-pot procedure, avoiding the isolation of potentially unstable intermediates.[4]

For N,N-dialkylaminomethyltrifluoroborates, a common route involves the reaction of a secondary amine with a halomethyltrifluoroborate precursor.[1]

Caption: General synthesis workflow for aminomethyltrifluoroborates.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for synthesizing N,N-dialkylaminomethyltrifluoroborates.[1]

-

Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Potassium bromomethyltrifluoroborate (1.0 equivalent) in a suitable solvent such as acetonitrile.

-

Nucleophilic Addition: Add cyclopentylamine (1.1 equivalents) to the solution dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the solvent is typically removed under reduced pressure. The resulting solid is then triturated with a solvent in which the product is insoluble but the byproducts are soluble (e.g., diethyl ether or acetone) to induce precipitation.

-

Isolation and Purification: The solid product is collected by vacuum filtration, washed with the same solvent, and dried under vacuum to yield the pure this compound. The product is typically a crystalline solid that can be used without further purification.

Section 4: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern medicinal chemistry, enabling the convergent synthesis of complex molecules by forming a carbon-carbon bond between an organoboron reagent and an organic halide.[6][10] this compound serves as an effective nucleophilic partner to couple with a wide array of aryl and heteroaryl bromides and chlorides.[1][5] This reaction provides a powerful and direct method for installing the aminomethylaryl linkage, a disconnection that is highly valuable in pharmaceutical synthesis.[5]

The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

The following is a generalized protocol for the cross-coupling of this compound with an aryl bromide. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.[1][5]

-

Reaction Setup: To an oven-dried reaction vessel, add the aryl bromide (1.0 equivalent), this compound (1.3 equivalents), and a base (e.g., potassium carbonate, 3.0 equivalents).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 3 mol %) and the phosphine ligand (e.g., XPhos or RuPhos, 6 mol %).

-

Solvent Addition: Evacuate and backfill the vessel with an inert gas (argon or nitrogen). Add a degassed solvent system, such as cyclopentyl methyl ether (CPME)/water or THF/water.[5]

-

Heating: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel to afford the desired aminomethylated aryl compound.

Table 2: Typical Suzuki-Miyaura Reaction Conditions

| Component | Example Reagents | Purpose |

| Catalyst | Pd(OAc)₂, PdCl₂(dppf) | Facilitates the catalytic cycle. |

| Ligand | XPhos, RuPhos, PPh₃ | Stabilizes the Pd center and promotes key steps like reductive elimination.[1] |

| Base | K₂CO₃, Cs₂CO₃, t-BuNH₂ | Activates the boronate species for transmetalation.[1][11] |

| Solvent | CPME/H₂O, THF/H₂O, Toluene/H₂O | Solubilizes reagents and facilitates the reaction phases.[1][5] |

| Electrophile | Aryl/Heteroaryl Bromides, Chlorides, Triflates | The carbon scaffold to which the aminomethyl group is attached.[5][11] |

Section 5: Handling, Storage, and Safety

As with all chemical reagents, proper handling of this compound is essential for safety and to maintain the integrity of the compound.

-

Handling: Use in a well-ventilated area or a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13] Avoid generating dust and prevent contact with skin, eyes, and clothing.[12]

-

Storage: The compound is air- and moisture-stable, allowing for convenient storage.[4] For long-term stability, it should be stored in a tightly sealed container in a cool, dry place.[12][14] For sensitive applications, storage in a desiccator or under an inert atmosphere is recommended.

-

Safety: While specific toxicity data is limited, related compounds can cause skin, eye, and respiratory irritation.[15][16] In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[12][17]

Section 6: Conclusion and Future Perspectives

This compound stands out as a robust and highly effective reagent for the introduction of the aminomethyl moiety in complex molecule synthesis. Its superior stability, ease of preparation, and broad applicability in Suzuki-Miyaura cross-coupling reactions make it a valuable asset for medicinal chemists and drug development professionals.[3][4][5]

The continued development of new applications for organotrifluoroborates, including their use as radical precursors in photoredox catalysis, suggests that the utility of these versatile compounds will only continue to expand.[18] As the demand for efficient and modular synthetic strategies grows, reagents like this compound will remain at the forefront of innovation in pharmaceutical research.

Section 7: References

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Molander, G. A., & Gormis, E. (2008). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic letters, 10(10), 2147–2150. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

-

Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148–11149. [Link]

-

Unknown Author. (n.d.). Functionalization and Suzuki-Miyaura cross-coupling of potassium organotrifluoroborates. University of Pennsylvania. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. [Link]

-

Molander, G. A., & Ito, T. (2001). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 66(10), 3509–3514. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

-

Dreher, S. D., et al. (2008). A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters, 10(1), 107-110. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Potassium tetrafluoroborate. [Link]

-

Loba Chemie. (2022). POTASSIUM TETRAFLUOROBORATE EXTRA PURE - Safety Data Sheet. [Link]

-

PubChem. (n.d.). Potassium (cyclopropylmethyl)trifluoroboranuide. [Link]

-

Prakash, G. K. S., et al. (n.d.). ONE-POT SYNTHESIS OF TETRABUTYLAMMONIUM ORGANOTRIFLUOROBORATES FROM ORGANOBORONIC ACIDS. Organic Syntheses, 90, 261. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of potassium trifluoroborates. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. [Link]

-

Striplin, C. D., et al. (2022). Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. The Journal of organic chemistry, 87(15), 10243–10252. [Link]

-

PubChem. (n.d.). Potassium cyclopentyltrifluoroborate. [Link]

-

ChemBK. (2024). potassium methyltrifluoroborate. [Link]

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. lobachemie.com [lobachemie.com]

- 14. washingtonmills.com [washingtonmills.com]

- 15. Potassium (cyclopropylmethyl)trifluoroboranuide | C4H7BF3K | CID 50987185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 1314538-55-0 Cas No. | Potassium (aminomethyl)trifluoroborate, N-BOC protected | Apollo [store.apolloscientific.co.uk]

- 17. fishersci.com [fishersci.com]

- 18. Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Potassium ((cyclopentylamino)methyl)trifluoroborate (CAS 1705578-40-0) for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Organotrifluoroborates in Modern Synthesis

Potassium ((cyclopentylamino)methyl)trifluoroborate, bearing the CAS number 1705578-40-0, belongs to the versatile class of organotrifluoroborate salts. These reagents have emerged as indispensable tools in contemporary organic synthesis, particularly within the pharmaceutical and agrochemical industries. Their growing prominence stems from their remarkable stability, ease of handling, and broad reactivity, offering significant advantages over traditional organoboron compounds like boronic acids and their esters. This guide provides a comprehensive technical overview of this compound, focusing on its core chemical properties, a probable synthetic route, and its primary application in carbon-carbon bond formation, tailored for professionals engaged in cutting-edge research and development.

Organotrifluoroborates are noted for their stability to both air and moisture, a stark contrast to the often-hygroscopic and less stable nature of many boronic acids. This inherent stability simplifies storage and handling, making them highly practical for a wide range of laboratory applications. Their primary utility lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing biaryl and other carbon-carbon bonds.

Core Chemical Properties and Structure

This compound is a salt consisting of a potassium cation and a ((cyclopentylamino)methyl)trifluoroborate anion. The key structural feature is a tetracoordinate boron atom, which imparts the compound with its characteristic stability.

| Property | Value | Source |

| CAS Number | 1705578-40-0 | [1] |

| Molecular Formula | C6H12BF3KN | [1] |

| Molecular Weight | 205.07 g/mol | [1] |

| Physical Form | Expected to be a solid | General knowledge of organotrifluoroborates |

| Stability | Air and moisture stable | General knowledge of organotrifluoroborates |

Synthetic Methodology: A Probable Pathway

The synthesis of aminomethyltrifluoroborates, such as this compound, typically proceeds through the nucleophilic substitution of a halomethyltrifluoroborate with a corresponding amine. A likely and efficient synthetic route is outlined below.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for the synthesis of similar aminomethyltrifluoroborates[2].

Step 1: Synthesis of Potassium Bromomethyltrifluoroborate

-

To a solution of dibromomethane in anhydrous THF at -78 °C, add a solution of n-butyllithium dropwise.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add a trialkyl borate (e.g., trimethyl borate) dropwise and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with aqueous HCl.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Treat the combined organic extracts with an aqueous solution of potassium bifluoride (KHF2).

-

Stir vigorously for 2-3 hours.

-

Collect the resulting precipitate by filtration, wash with cold water and ether, and dry under vacuum to yield potassium bromomethyltrifluoroborate.

Step 2: Synthesis of this compound

-

Dissolve potassium bromomethyltrifluoroborate in a suitable solvent such as acetonitrile.

-

Add cyclopentylamine to the solution.

-

Heat the reaction mixture at reflux and monitor for completion by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization to obtain this compound.

Application in Suzuki-Miyaura Cross-Coupling

The primary and most powerful application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a C-C bond between the aminomethyl fragment and an aryl or heteroaryl electrophile, a common structural motif in pharmaceuticals and other biologically active molecules.

General Reaction Scheme

Sources

The Ascendancy of Potassium Organotrifluoroborates: A Comprehensive Technical Guide for the Modern Organic Chemist

In the ever-evolving landscape of organic synthesis, the pursuit of robust, versatile, and user-friendly reagents is a perpetual endeavor. For decades, organoboron compounds have been mainstays in the chemist's toolbox, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, traditional organoboron reagents, such as boronic acids and their esters, are not without their limitations, including instability towards air and moisture, and challenges in purification and stoichiometric control. Emerging from this backdrop, potassium (organo)trifluoroborates ([R-BF₃]K) have solidified their position as superior alternatives, offering a unique combination of stability, reactivity, and functional group tolerance. This guide provides an in-depth exploration of the synthesis, properties, and multifaceted applications of these remarkable reagents, tailored for researchers, scientists, and drug development professionals seeking to leverage their advantages in complex molecular construction.

The Innate Advantages of the Trifluoroborate Moiety: A Paradigm Shift in Organoboron Chemistry

Potassium organotrifluoroborates are crystalline, free-flowing solids that exhibit exceptional stability to both air and moisture, allowing for indefinite storage under ambient conditions without degradation.[1][2] This inherent stability stems from the tetracoordinate nature of the boron atom, which shields the carbon-boron bond from facile cleavage by protic solvents or oxidative conditions.[3] This robustness stands in stark contrast to many boronic acids, which are prone to dehydration to form cyclic boroxines, complicating accurate weighing and stoichiometry.[4]

The advantages of potassium organotrifluoroborates extend beyond their stability, offering significant practical benefits in organic synthesis:

-

Enhanced Stability and Handling: Their solid, crystalline nature simplifies handling, weighing, and storage, making them amenable to high-throughput screening and automated synthesis platforms.[5]

-

Monomeric Structure: Unlike boronic acids, which can exist as equilibria of monomers and anhydrides, organotrifluoroborates are exclusively monomeric, ensuring accurate stoichiometry in reactions.[6]

-

Broad Functional Group Tolerance: The trifluoroborate moiety is remarkably inert to a wide array of reagents and reaction conditions, allowing for the synthesis and manipulation of highly functionalized molecules.[1]

-

Reduced Protodeboronation: A common side reaction with boronic acids, particularly in the presence of base and protic solvents, is the cleavage of the C-B bond to form a C-H bond. Organotrifluoroborates exhibit a significantly lower propensity for this undesired pathway, often leading to higher yields and cleaner reactions.[7]

-

Cost-Effectiveness and Atom Economy: The synthesis of organotrifluoroborates typically utilizes the inexpensive and readily available potassium hydrogen fluoride (KHF₂).[8] Furthermore, the avoidance of protecting groups often required for boronic acids improves overall atom economy.

Synthesis of Potassium Organotrifluoroborates: A Versatile Toolkit for a Diverse Array of Substrates

A significant advantage of potassium organotrifluoroborates is the straightforward and often high-yielding methods for their preparation from a variety of precursors. The most common and practical method involves the treatment of a corresponding organoboron compound, such as a boronic acid or its ester, with an aqueous solution of potassium hydrogen fluoride (KHF₂).[4]

Synthesis of Potassium Aryltrifluoroborates

Potassium aryltrifluoroborates are readily prepared from either the corresponding arylboronic acids or by in situ generation from aryl halides.

Protocol 1: From Arylboronic Acids

This is the most direct method and is suitable for a wide range of commercially available or synthetically prepared arylboronic acids.

Step-by-Step Methodology:

-

Dissolve the arylboronic acid (1.0 equiv) in methanol.

-

To this solution, add a solution of potassium hydrogen fluoride (KHF₂) (3.0-4.0 equiv) in water.

-

Stir the resulting mixture at room temperature for 1-2 hours, during which time a white precipitate of the potassium aryltrifluoroborate will form.

-

Collect the solid by vacuum filtration, wash with cold methanol and then diethyl ether.

-

Dry the solid under vacuum to afford the pure potassium aryltrifluoroborate.[8]

Protocol 2: One-Pot Synthesis from Aryl Halides via Transmetalation

Step-by-Step Methodology:

-

To a solution of the aryl halide (1.0 equiv) in anhydrous THF at -78 °C, add a solution of n-butyllithium or a Grignard reagent (1.1 equiv).

-

After stirring for 30-60 minutes, add a trialkyl borate, such as trimethyl borate or triisopropyl borate (1.2 equiv), and allow the reaction to warm to room temperature.

-

Quench the reaction with an aqueous solution of KHF₂ (3.0-4.0 equiv).

-

Remove the organic solvents under reduced pressure.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate to afford the crude product.

-

Purify by recrystallization from a suitable solvent system (e.g., acetone/diethyl ether).[8]

Synthesis of Potassium Vinyl- and Alkenyltrifluoroborates

These valuable reagents can be synthesized from the corresponding vinyl/alkenyl halides or via hydroboration of alkynes.

Protocol 3: From Vinyl/Alkenyl Halides

Step-by-Step Methodology:

-

Generate the corresponding organometallic reagent (Grignard or organolithium) from the vinyl/alkenyl halide.

-

React the organometallic species with a trialkyl borate at low temperature (e.g., -78 °C).

-

Upon completion, treat the reaction mixture with an aqueous solution of KHF₂.

-

Work-up and purification are similar to the aryltrifluoroborate synthesis.[9]

Protocol 4: Via Hydroboration of Alkynes

This method allows for the stereoselective synthesis of alkenyltrifluoroborates.

Step-by-Step Methodology:

-

To a solution of the alkyne (1.0 equiv) in an appropriate solvent (e.g., THF), add a hydroborating agent such as catecholborane or 9-BBN.

-

After the hydroboration is complete, add an aqueous solution of KHF₂ (3.0-4.0 equiv).

-

Stir the mixture at room temperature until the formation of the trifluoroborate is complete.

-

Isolate the product by filtration or extraction and purify by recrystallization.[10]

Synthesis of Potassium Alkyltrifluoroborates

Primary and secondary alkyltrifluoroborates can be prepared from the corresponding alkyl halides or via hydroboration of alkenes.

Protocol 5: From Alkyl Halides via Grignard Reagents

Step-by-Step Methodology:

-

Prepare the alkyl Grignard reagent from the corresponding alkyl halide and magnesium turnings in anhydrous THF.

-

Add the Grignard reagent to a solution of a trialkyl borate in THF at 0 °C.

-

After stirring, quench the reaction with an aqueous solution of KHF₂.

-

Isolate and purify the product as described previously.[11]

Synthesis of Potassium Alkynyltrifluoroborates

These highly useful building blocks can be prepared from terminal alkynes.

Protocol 6: From Terminal Alkynes

Step-by-Step Methodology:

-

Deprotonate the terminal alkyne (1.0 equiv) with a strong base such as n-butyllithium in THF at -78 °C.

-

Add a trialkyl borate (1.1 equiv) to the resulting lithium acetylide.

-

Allow the reaction to warm to room temperature, then add an aqueous solution of KHF₂.

-

Isolate and purify the alkynyltrifluoroborate product.

The Suzuki-Miyaura Cross-Coupling: The Premier Application of Potassium Organotrifluoroborates

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for the formation of C(sp²)–C(sp²) bonds, and potassium organotrifluoroborates have proven to be exceptional coupling partners in this transformation.[7] Their slow-release of the active boronic acid species under the reaction conditions is believed to be a key factor in their success, minimizing side reactions such as protodeboronation and homocoupling.[3][6]

Mechanism of Activation and Transmetalation

The prevailing mechanism involves the initial hydrolysis of the organotrifluoroborate to the corresponding boronic acid in the presence of a base and water.[6] The boronic acid is then activated by the base to form a more nucleophilic boronate species, which undergoes transmetalation with the palladium(II) complex.

Protocol 7: General Procedure for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates with Aryl Chlorides

This protocol highlights the utility of organotrifluoroborates in coupling with challenging aryl chloride substrates.

Step-by-Step Methodology:

-

To a Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), potassium aryltrifluoroborate (1.2 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

-

Add the palladium catalyst, for example, Pd(OAc)₂ (2 mol%) and a phosphine ligand such as SPhos or XPhos (4 mol%).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water 10:1).

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[12]

Comparative Performance: Organotrifluoroborates vs. Other Organoboron Reagents

The choice of organoboron reagent can significantly impact the outcome of a Suzuki-Miyaura coupling. The following table provides a general comparison based on literature data.

| Feature | Potassium Organotrifluoroborates | Boronic Acids | Boronic Esters (e.g., Pinacol) |

| Stability | Excellent (crystalline solids, air and moisture stable) | Variable (prone to dehydration and degradation) | Good (generally stable, but can be sensitive to hydrolysis) |

| Handling | Easy (non-hygroscopic, easy to weigh) | Can be challenging (hygroscopic, boroxine formation) | Generally easy (often liquids or low-melting solids) |

| Reactivity | Generally high, slow-release of active species | High, but can lead to side reactions | Generally lower than boronic acids |

| Yields | Often higher due to reduced side reactions[7] | Can be high, but susceptible to protodeboronation | Generally good, but may require harsher conditions |

| Catalyst Loading | Often allows for lower catalyst loadings | May require higher loadings to compensate for degradation | Similar to or slightly higher than boronic acids |

| Reaction Times | Can be comparable to or slightly longer than boronic acids | Generally fast | Can be slower than boronic acids |

Beyond the Suzuki-Miyaura: Expanding the Synthetic Utility of Organotrifluoroborates

The unique reactivity and stability of potassium organotrifluoroborates have led to their application in a growing number of other important organic transformations.

Rhodium-Catalyzed Conjugate Additions

Potassium organotrifluoroborates are excellent nucleophiles in rhodium-catalyzed 1,4-conjugate additions to α,β-unsaturated carbonyl compounds, providing a powerful method for the formation of C-C bonds.[13]

Protocol 8: Rhodium-Catalyzed 1,4-Addition of a Potassium Vinyltrifluoroborate to Cyclohexenone

Step-by-Step Methodology:

-

To a reaction vessel, add [Rh(acac)(CO)₂] (3 mol%) and a chiral diene ligand (e.g., (S,S)-Ph-bod*) (3.3 mol%).

-

Add the potassium vinyltrifluoroborate (1.5 equiv) and the cyclohexenone (1.0 equiv).

-

Add a degassed solvent mixture, such as dioxane/water (10:1).

-

Stir the reaction at a specified temperature (e.g., 50 °C) until completion.

-

Work-up involves dilution with an organic solvent, washing with water, drying, and purification by chromatography.

Copper-Catalyzed Cross-Coupling Reactions

Potassium organotrifluoroborates can participate in copper-catalyzed cross-coupling reactions, offering an alternative to palladium-based systems, particularly for the formation of C-O and C-N bonds.

Protocol 9: Copper-Catalyzed O-Arylation of Phenols

Step-by-Step Methodology:

-

Combine the phenol (1.2 equiv), potassium aryltrifluoroborate (1.0 equiv), Cu(OAc)₂ (10 mol%), and a ligand such as DMAP (20 mol%) in a reaction tube.

-

Add a suitable solvent, such as toluene.

-

Heat the reaction mixture under an atmosphere of air or oxygen.

-

After cooling, the reaction is worked up by filtration through a pad of silica gel and purified by chromatography.[6]

The Petasis Borono-Mannich Reaction

Potassium organotrifluoroborates have been successfully employed in the Petasis reaction, a three-component coupling of an amine, a carbonyl compound, and an organoboron reagent to form α-amino acids and their derivatives.[14]

Protocol 10: Petasis Reaction with a Potassium Vinyltrifluoroborate

Step-by-Step Methodology:

-

In a reaction vial, combine the amine (e.g., benzylamine, 1.0 equiv), the aldehyde (e.g., paraformaldehyde, 1.2 equiv), and the potassium vinyltrifluoroborate (1.5 equiv).

-

Add a suitable solvent, such as dichloromethane or ethanol.

-

Stir the reaction at room temperature or with gentle heating.

-

Upon completion, the reaction is typically worked up by an extractive procedure and purified by chromatography.[5]

Conclusion and Future Outlook

Potassium organotrifluoroborates have transcended their initial status as mere alternatives to boronic acids and esters to become a distinct and powerful class of reagents in their own right. Their exceptional stability, ease of handling, and broad reactivity profile have cemented their importance in modern organic synthesis. While their application in the Suzuki-Miyaura reaction remains a cornerstone of their utility, the continued exploration of their reactivity in other transition-metal-catalyzed and multicomponent reactions promises to further expand their synthetic repertoire. For researchers and drug development professionals, the adoption of potassium organotrifluoroborates offers a tangible pathway to more efficient, robust, and scalable synthetic strategies, ultimately accelerating the discovery and development of new chemical entities.

References

-

Molander, G. A.; Bernardi, C. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. J. Org. Chem.2002 , 67 (24), 8424–8429. [Link]

-

Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chem. Rev.2008 , 108 (1), 288–325. [Link]

-

ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube, 22 March 2024. [Link]

-

Molander, G. A.; Brown, A. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. J. Org. Chem.2006 , 71 (25), 9681–9686. [Link]

-

Molander, G. A.; Figueroa, R. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC, 2011. [Link]

-

Vedejs, E.; Chapman, R. W.; Fields, S. C.; Lin, S.; Schrimpf, M. R. Conversion of Arylboronic Acids to Trifluoroborates: Convenient Precursors to Arylboron Difluoride Lewis Acids. J. Org. Chem.1995 , 60 (10), 3020–3027. [Link]

-

Molander, G. A.; Bernardi, C. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. J. Org. Chem.2002 , 67 (24), 8424–8429. [Link]

-

Lennox, A. J. J.; Lloyd-Jones, G. C. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid–base paradox in cross-coupling. J. Am. Chem. Soc.2012 , 134 (17), 7431–7441. [Link]

-

Molander, G. A.; Ellis, N. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Acc. Chem. Res.2007 , 40 (4), 275–286. [Link]

-

Hayashi, T.; Senda, T.; Takaya, Y.; Ogasawara, M. Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl- and Alkenylboronic Acids to α,β-Unsaturated Ketones. J. Am. Chem. Soc.1999 , 121 (49), 11591–11592. [Link]

-

Wipf Group. Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh, 2008. [Link]

-

Nasker, P.; Roy, D. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chem. Rev.2019 , 119 (24), 12347-12415. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts, 2024. [Link]

-

Molander, G. A.; Fumagalli, T. Suzuki−Miyaura Cross-Coupling Reactions of Aryl Tellurides with Potassium Aryltrifluoroborate Salts. J. Org. Chem.2006 , 71 (15), 5743–5747. [Link]

-

Chan, D. M. T.; Monaco, K. L.; Wang, R.-P.; Winters, M. P. Copper-catalyzed O-arylation of phenols with diazonium salts. Tetrahedron Lett.1998 , 39 (19), 2933–2936. [Link]

-

Molander, G. A.; Jean-Gérard, L. Cross-Coupling of Mesylated Phenol Derivatives with Potassium Cyclopropyltrifluoroborate. PMC, 2011. [Link]

-

Molander, G. A.; Ham, J. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. PMC, 2006. [Link]

-

Molander, G. A.; Bernardi, C. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate, 2002. [Link]

-

Organic Chemistry Portal. Petasis Reaction. Organic Chemistry Portal. [Link]

-

Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev.2014 , 43, 412-443. [Link]

-

Cammidge, A. N.; Creton, I.; Lloyd-Jones, G. C.; Murray, M. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate, 2012. [Link]

-

Dreher, S. D.; Billingsley, K. L.; Molander, G. A. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PMC, 2008. [Link]

-

Ghaffari, B.; Stradiotto, M. Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. PMC, 2022. [Link]

-

Koter, M.; Gołębiowski, P. Recent advances in palladium-catalysed asymmetric 1,4-additions of arylboronic acids to conjugated enones and chromones. Beilstein J. Org. Chem.2021 , 17, 1325–1347. [Link]

-

Daware, D. S.; Bachhav, N. J.; Bacchav, V. D.; Gunjal, S. D. Recent Advances on Petasis Reaction. Int. J. Pharm. Sci. Rev. Res.2022 , 13 (11), 4321-4335. [Link]

-

Molander, G. A. Organotrifluoroborates: Another Branch of the Mighty Oak. J. Org. Chem.2017 , 82 (15), 7737–7749. [Link]

-

Yi, J.; Badir, S. O.; Alam, R.; Molander, G. A. Photoredox-Catalyzed Multicomponent Petasis Reaction with Alkyltrifluoroborates. PMC, 2019. [Link]

-

Molander, G. A.; Ham, J. Synthesis of Functionalized Organotrifluoroborates via the 1,3-Dipolar Cycloaddition of Azides. PMC, 2006. [Link]

-

Scott, J. S.; Maligres, P. E.; Krska, S. W.; Malapit, C. A.; Gensch, T.; Shevlin, M. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Org. Lett.2016 , 18 (17), 4344–4347. [Link]

-

Sardini, S. R.; Stoltz, B. M. tert-ButylPyOx and Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids. Organic Syntheses, 2015 , 92, 247-263. [Link]

-

Kakiuchi, F.; Tsuchiya, K.; Matsumoto, M.; Mizushima, E.; Chatani, N. Catalytic intermolecular ortho-arylation of phenols. J. Am. Chem. Soc.2004 , 126 (40), 12792–12793. [Link]

-

Defieber, C.; Grützmacher, H.; Carreira, E. M. Strategy of total synthesis based on the use of Rh-catalyzed stereoselective 1,4-addition. Org. Biomol. Chem.2004 , 2, 2233-2239. [Link]

-

Thomas, A. A.; Denmark, S. E. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc.2016 , 138 (43), 14357–14373. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. lirias.kuleuven.be [lirias.kuleuven.be]

An In-depth Technical Guide to the Stability and Reactivity of ((Cyclopentylamino)methyl)trifluoroborate

This guide provides a comprehensive technical overview of the stability and reactivity of ((cyclopentylamino)methyl)trifluoroborate, a member of the versatile class of organotrifluoroborates. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with practical insights into the handling and application of this unique chemical entity.

Introduction: A Stable and Versatile Building Block

Organotrifluoroborates have emerged as indispensable tools in modern organic synthesis, offering a stable and less toxic alternative to traditional organometallic reagents.[1] ((Cyclopentylamino)methyl)trifluoroborate, with the chemical formula C6H12BF3KN, belongs to a subclass known as aminomethyltrifluoroborates.[2] These compounds are noted for their exceptional stability under ambient conditions, being crystalline solids that are tolerant to both air and moisture.[3][4][5][6] This inherent stability simplifies handling and storage, making them highly attractive for a wide range of synthetic applications, particularly in the construction of complex molecules and pharmaceutical intermediates.[4]

A critical aspect of many aminomethyltrifluoroborates is their existence as zwitterionic ammoniomethyltrifluoroborates.[3][7] This structural feature contributes to their stability and influences their reactivity in various chemical transformations.

Synthesis of ((Cyclopentylamino)methyl)trifluoroborate

The synthesis of ((cyclopentylamino)methyl)trifluoroborate is typically achieved through the nucleophilic substitution of a halomethyltrifluoroborate with cyclopentylamine.[3][8] The most common starting materials are potassium iodomethyltrifluoroborate or potassium bromomethyltrifluoroborate.[3] The general synthetic route involves the reaction of the amine with the halomethyltrifluoroborate, often in a suitable solvent like tetrahydrofuran (THF).[3][4]

A general workflow for the synthesis is depicted below:

Caption: Generalized synthetic workflow for ((cyclopentylamino)methyl)trifluoroborate.

Experimental Protocol: Synthesis of ((Cyclopentylamino)methyl)trifluoroborate

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine potassium bromomethyltrifluoroborate (1.0 equivalent) and cyclopentylamine (1.05 equivalents).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to achieve a desired concentration (e.g., 0.5 M).

-

Reaction: Heat the reaction mixture to 80°C and stir for the appropriate time, monitoring the reaction progress by a suitable analytical technique such as 19F NMR.[3]

-

Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Suspend the crude product in hot acetone and filter to remove the potassium bromide byproduct. The desired ((cyclopentylamino)methyl)trifluoroborate can be further purified by precipitation from the hot acetone solution with diethyl ether.[3]

Stability Profile

The stability of ((cyclopentylamino)methyl)trifluoroborate is a key advantage, rendering it a user-friendly reagent in a laboratory setting.

| Parameter | Stability Profile | Supporting Evidence |

| Air and Moisture | High stability. Can be handled and stored in air without significant decomposition. | Organotrifluoroborates are generally known to be air- and moisture-stable crystalline solids.[1][3][4][5][6] |

| Thermal Stability | Thermally stable under typical reaction conditions. | Can be heated in solvents like THF at 80°C for extended periods during synthesis.[4] |

| pH Sensitivity | Susceptible to hydrolysis under acidic conditions. | The trifluoroborate group can hydrolyze to the corresponding boronic acid in the presence of acid.[1] |

| Long-term Storage | Can be stored indefinitely on the benchtop without decomposition. | Many aminomethyltrifluoroborates have proven to be indefinitely bench-stable.[3][9] |

Reactivity and Synthetic Applications

The primary application of aminomethyltrifluoroborates, and by extension ((cyclopentylamino)methyl)trifluoroborate, is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][4][7] This powerful carbon-carbon bond-forming reaction allows for the introduction of the aminomethyl moiety onto various aromatic and heteroaromatic systems.

Suzuki-Miyaura Cross-Coupling

In a typical Suzuki-Miyaura reaction, ((cyclopentylamino)methyl)trifluoroborate acts as the nucleophilic partner, reacting with an aryl or heteroaryl halide (or pseudohalide) in the presence of a palladium catalyst and a suitable base.

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of ((Cyclopentylamino)methyl)trifluoroborate with an Aryl Bromide

-

Reaction Setup: To a dry reaction vessel, add the aryl bromide (1.0 equivalent), ((cyclopentylamino)methyl)trifluoroborate (1.3 equivalents), palladium(II) acetate (3 mol %), and a suitable phosphine ligand such as XPhos (6 mol %).[4]

-

Reagent Addition: Add cesium carbonate (3 equivalents) as the base.

-

Solvent Addition: Add a solvent mixture, for example, a 10:1 mixture of cyclopentyl methyl ether (CPME) and water.[4]

-

Reaction: Heat the mixture to a temperature of approximately 95°C and stir until the reaction is complete, as monitored by an appropriate analytical method (e.g., LC-MS or GC-MS).

-

Workup and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with water. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.

Advantages in Drug Development

The aminomethyl moiety is a prevalent structural motif in many bioactive natural products and pharmaceuticals.[9] The use of ((cyclopentylamino)methyl)trifluoroborate in Suzuki-Miyaura cross-coupling reactions provides a direct and efficient method for incorporating this functional group into drug candidates.[4] The stability and ease of handling of this reagent make it particularly suitable for use in high-throughput screening and library synthesis campaigns.

Conclusion

((Cyclopentylamino)methyl)trifluoroborate is a stable, easy-to-handle, and versatile reagent for organic synthesis. Its primary application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions provides a robust method for the introduction of the cyclopentylaminomethyl group into a wide array of molecular scaffolds. The favorable stability profile of this compound, characteristic of the broader class of organotrifluoroborates, makes it an invaluable tool for researchers and scientists, particularly in the field of drug discovery and development.

References

-

Raushel, J., Sandrock, D. L., Josyula, K. V., Pakyz, D., & Molander, G. A. (2011). A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 76(8), 2762–2769. [Link]

-

Molander, G. A., & Raushel, J. (2008). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. The Journal of Organic Chemistry, 73(19), 7867–7869. [Link]

-

Raushel, J., Sandrock, D. L., Josyula, K. V., Pakyz, D., & Molander, G. A. (2011). Reinvestigation of Aminomethyltrifluoroborates and Their Application in Suzuki−Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 76(8), 2762-2769. [Link]

-

Natte, K., & Molander, G. A. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. Organic Letters, 13(15), 3872–3875. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Wikipedia. (2023). Organotrifluoroborate. [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

-

Churches, Q. I., Hooper, J. F., & Hutton, C. A. (2022). Organotrifluoroborate Sugar Conjugates for a Guided Boron Neutron Capture Therapy: From Synthesis to Positron Emission Tomography. Molecules, 27(24), 8826. [Link]

-

Batey, R. A., & Quach, T. D. (2006). Recent Advances in Organotrifluoroborates Chemistry. ResearchGate. [Link]

-

Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837–7848. [Link]

-

Sandrock, D. L., & Molander, G. A. (2010). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic Letters, 12(3), 592–595. [Link]

-

Dreher, S. D., et al. (2012). Potassium Boc-protected secondary aminomethyltrifluoroborates: synthesis and Suzuki-Miyaura cross-coupling reactions. Organic Letters, 14(17), 4474-4477. [Link]

-

Molander, G. A., & Ito, T. (2001). Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. Organic Letters, 3(3), 393–396. [Link]

Sources

- 1. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 2. chemscene.com [chemscene.com]

- 3. A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organotrifluoroborate Sugar Conjugates for a Guided Boron Neutron Capture Therapy: From Synthesis to Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Aminomethyltrifluoroborates: A Technical Guide to Synthesis and Application

Abstract

The introduction of the aminomethyl moiety is a cornerstone of modern medicinal chemistry, prevalent in a vast array of bioactive molecules and pharmaceutical agents.[1][2] However, traditional synthetic routes for aminomethylation often suffer from limitations, including the use of hazardous reagents, harsh reaction conditions, and poor functional group tolerance.[2][3][4][5] This guide provides an in-depth examination of a powerful and versatile class of reagents—aminomethyltrifluoroborates—that overcomes many of these challenges. We will explore their discovery as stable, easy-to-handle solids, detail robust synthetic protocols for their preparation, and demonstrate their exceptional utility as nucleophilic partners in palladium-catalyzed cross-coupling reactions. This document serves as a comprehensive resource for researchers and drug development professionals seeking to leverage these innovative reagents for the efficient construction of complex molecular architectures.

Introduction: The Need for a Superior Aminomethylating Agent

The aminomethyl group is a privileged substructure in drug discovery, contributing to the pharmacological profile of numerous therapeutics.[2] Its installation is a frequent objective in synthetic campaigns. Classical methods like the alkylation of amines with benzyl halides, reductive amination of aldehydes, or transformations of aryl cyanides, while foundational, present significant drawbacks.[3][4][5] These can include the use of lachrymatory and toxic reagents, limited substrate scope, and incompatibility with sensitive functional groups.[2][3][5]

Organometallic cross-coupling reactions offer a more direct and versatile strategy. However, early aminomethylating reagents, such as aminomethylstannanes used in Stille couplings, are plagued by high toxicity and difficulties in purification, rendering them less than ideal for pharmaceutical development.[1][3]

This context spurred the development of potassium aminomethyltrifluoroborates. These reagents emerged as a highly attractive alternative due to several key properties inherent to organotrifluoroborates:

-

Enhanced Stability: They are typically crystalline, air- and moisture-stable solids that can be stored indefinitely on the benchtop without special precautions.[2][6][7][8][9]

-

Low Toxicity: Compared to organotin and other heavy-metal reagents, organotrifluoroborates and their byproducts are significantly less toxic.[1][3][10]

-

Ease of Handling: Their solid nature and stability simplify weighing, dispensing, and reaction setup.

-

Proven Reactivity: They serve as excellent nucleophilic partners in Suzuki-Miyaura cross-coupling reactions, one of the most robust and widely used C-C bond-forming reactions in modern synthesis.[1][3]

This guide will focus on the synthesis and application of these superior reagents, providing the technical details necessary for their successful implementation in a research and development setting.

The Discovery and Structural Re-evaluation

Initial reports detailed the synthesis of what were believed to be potassium aminomethyltrifluoroborates. These reagents were prepared by the alkylation of amines with halomethyltrifluoroborates and proved to be highly effective in Suzuki-Miyaura cross-coupling reactions.[1][3] However, further investigation, particularly elemental analysis, led to a significant structural reassignment. It was discovered that the products were not the potassium salts as initially thought, but rather zwitterionic ammoniomethyltrifluoroborates (internal salts).[3]

This reinvestigation revealed that the treatment with common bases like KHCO₃ or K₂CO₃ during workup was insufficient to deprotonate the ammonium ion to form the potassium salt.[3] Despite this structural misassignment, the zwitterionic reagents retained the favorable stability and reactivity that made them so promising.[3] For the purposes of this guide, we will adopt the corrected zwitterionic nomenclature, while acknowledging that the term "potassium aminomethyltrifluoroborate" is still prevalent in earlier literature.

Synthesis of Aminomethyltrifluoroborate Reagents

The preparation of aminomethyltrifluoroborates is accessible and relies on the nucleophilic substitution of a halomethyltrifluoroborate precursor with a primary or secondary amine. The choice of protecting group on the amine is critical, with the tert-butyloxycarbonyl (Boc) group being particularly valuable for its stability and ease of removal under standard conditions.[2][4][7][11]

General Synthetic Workflow

The synthesis can be conceptualized as a multi-step, one-pot process for primary amines or a two-step process for secondary amines, starting from readily available materials.

Sources

- 1. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Theoretical and Computational Exploration of Aminomethyltrifluoroborates: From Mechanistic Insights to Drug Discovery Pipelines

An In-Depth Technical Guide:

Abstract

Organotrifluoroborates have emerged as exceptionally versatile and robust reagents in modern organic synthesis, prized for their stability to air and moisture. Among these, aminomethyltrifluoroborates represent a unique subclass, offering a powerful platform for introducing the aminomethylarene moiety—a prevalent pharmacophore in numerous biologically active compounds. This technical guide provides a comprehensive exploration of the theoretical and computational methodologies employed to understand and predict the behavior of these compounds. We will delve into the quantum mechanical foundations that govern their structure and stability, elucidate their reactivity in palladium-catalyzed cross-coupling reactions through mechanistic studies, and showcase their application within computational drug discovery workflows. This document is intended for researchers, chemists, and drug development professionals seeking to leverage computational tools to accelerate the design and synthesis of novel chemical entities based on the aminomethyltrifluoroborate scaffold.

Introduction: The Rise of a Versatile Reagent

The incorporation of nitrogen-containing fragments is a cornerstone of medicinal chemistry.[1] The aminomethylarene structure, in particular, is found in a vast array of active pharmaceutical ingredients (APIs).[2][3] Traditionally, the synthesis of these motifs relies on methods like the reduction of nitriles or reductive amination.[4] These classic strategies, while effective, follow consonant reactivity patterns. The advent of potassium aminomethyltrifluoroborates introduced a complementary and dissonant approach, enabling the formation of a key carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction.[1]

These reagents are typically air- and moisture-stable crystalline solids, making them significantly easier to handle than many other organometallic compounds.[4][5] Early investigations into their composition revealed a crucial structural detail: they often exist as zwitterionic ammoniomethyltrifluoroborates rather than simple potassium salts, a finding that has significant implications for their reactivity and solubility.[4]

The power of these reagents is fully unlocked when their experimental utility is paired with theoretical and computational analysis. Computational chemistry provides an indispensable lens to examine molecular structures, reaction energetics, and transition states at a level of detail inaccessible to experiment alone.[6] By employing methods like Density Functional Theory (DFT), we can rationalize reaction outcomes, predict the viability of new substrates, and guide the design of more efficient catalytic systems.[7][8] This guide will bridge the gap between theoretical principles and practical application, demonstrating the synergistic power of in silico and benchtop chemistry.

Part I: Theoretical Framework & Computational Methodologies

The accuracy of any computational study hinges on the selection of an appropriate theoretical model. For medium-sized organic molecules like aminomethyltrifluoroborates, a balance between computational cost and accuracy is essential.

Pillar 1: Density Functional Theory (DFT)

DFT has become the workhorse of modern computational chemistry for its efficient and reliable prediction of molecular properties.[8] The choice of functional and basis set is a critical decision that directly impacts the quality of the results.

-

Functionals: Hybrid functionals, such as B3LYP , are widely used as they incorporate a portion of exact Hartree-Fock exchange, providing a good general description of electronic structure. For studies requiring higher accuracy, especially for non-covalent interactions or reaction barriers, dispersion-corrected functionals (e.g., ωB97XD ) or meta-GGA functionals (e.g., M06-2X ) are often superior choices.[9]

-

Basis Sets: Pople-style basis sets like 6-31G(d,p) offer a solid starting point for geometry optimizations. For more accurate energy calculations, larger basis sets such as 6-311+G(d,p) , which include diffuse functions (+) for anions and polarization functions for all atoms, are recommended.[10][11]

Pillar 2: Simulating the Reaction Environment

Reactions are rarely performed in the gas phase. The inclusion of solvent effects is crucial for obtaining results that correlate with experimental reality.

-

Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) are computationally efficient and treat the solvent as a continuous dielectric. This approach is excellent for modeling the general effect of solvent polarity on reactants and transition states.

-